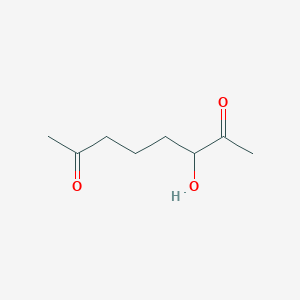

3-Hydroxyoctane-2,7-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90370-96-0 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-hydroxyoctane-2,7-dione |

InChI |

InChI=1S/C8H14O3/c1-6(9)4-3-5-8(11)7(2)10/h8,11H,3-5H2,1-2H3 |

InChI Key |

BRLDEYSTUKAWET-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC(C(=O)C)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Hydroxyoctane 2,7 Dione

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and electronic environment. For a compound like 3-Hydroxyoctane-2,7-dione, a combination of one-dimensional and two-dimensional NMR experiments would be the standard approach for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in its unique chemical environments. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, and the integration values would correspond to the number of protons for each signal. However, no experimentally obtained ¹H NMR data for this specific compound could be located.

Similarly, a ¹³C NMR spectrum is crucial for identifying all non-equivalent carbon atoms in a molecule. For this compound, this would allow for the characterization of the carbonyl carbons, the carbon bearing the hydroxyl group, and the carbons of the alkyl chain. Regrettably, no published experimental ¹³C NMR data for this compound is available.

Two-dimensional NMR techniques are instrumental in piecing together the molecular structure by establishing correlations between different nuclei.

A COSY experiment on this compound would map out the proton-proton coupling networks within the molecule, confirming the connectivity of the aliphatic chain. This data is currently unavailable in the reviewed literature.

An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This is a critical step in assigning the respective ¹H and ¹³C NMR signals. As with the other spectroscopic data, no experimental HSQC data for this compound could be found.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Heteronuclear Multiple Bond Correlation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful two-dimensional nuclear magnetic resonance (NMR) technique utilized to identify long-range (typically 2-4 bond) correlations between protons and carbons. This is instrumental in piecing together the carbon skeleton of a molecule. For this compound, HMBC correlations would be expected to confirm the connectivity of the octane (B31449) chain and the positions of the hydroxyl and two ketone functional groups.

Based on the structure of this compound, the following key HMBC correlations would be anticipated:

| Proton (¹H) | Correlated Carbon (¹³C) |

| H1 (δ ~2.2 ppm) | C2 (δ ~209 ppm), C3 (δ ~70 ppm) |

| H3 (δ ~4.2 ppm) | C1 (δ ~25 ppm), C2 (δ ~209 ppm), C4 (δ ~35 ppm), C5 (δ ~20 ppm) |

| H4 (δ ~1.8 ppm) | C2 (δ ~209 ppm), C3 (δ ~70 ppm), C5 (δ ~20 ppm), C6 (δ ~43 ppm) |

| H5 (δ ~1.6 ppm) | C3 (δ ~70 ppm), C4 (δ ~35 ppm), C6 (δ ~43 ppm), C7 (δ ~211 ppm) |

| H6 (δ ~2.5 ppm) | C4 (δ ~35 ppm), C5 (δ ~20 ppm), C7 (δ ~211 ppm), C8 (δ ~30 ppm) |

| H8 (δ ~2.1 ppm) | C6 (δ ~43 ppm), C7 (δ ~211 ppm) |

Note: The chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. The data presented here is theoretical and intended for illustrative purposes.

These correlations would unequivocally establish the C1-C2-C3(OH)-C4-C5-C6-C7(=O)-C8 backbone of this compound.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₈H₁₄O₃, the expected exact mass would be calculated.

| Parameter | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Calculated Monoisotopic Mass | 158.0943 g/mol |

| Observed [M+H]⁺ (Theoretical) | 159.1016 m/z |

| Observed [M+Na]⁺ (Theoretical) | 181.0835 m/z |

The observation of ions corresponding to these high-precision m/z values in an HRMS spectrum would provide strong evidence for the proposed elemental composition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in the gas phase before detecting them with a mass spectrometer. This is useful for assessing the purity of a sample and for analyzing its fragmentation pattern upon electron ionization. The retention time in the gas chromatogram is a characteristic of the compound, while the mass spectrum provides a molecular fingerprint.

A typical GC-MS analysis of this compound would be expected to show a primary peak at a specific retention time, indicating the purity of the sample. The accompanying mass spectrum would likely exhibit characteristic fragmentation patterns resulting from the cleavage of the carbon chain, particularly adjacent to the carbonyl and hydroxyl groups.

Expected Fragmentation Pattern:

| m/z (Theoretical) | Fragment Ion |

| 143 | [M - CH₃]⁺ |

| 115 | [M - C₂H₅O]⁺ (cleavage at C2-C3) |

| 99 | [M - C₃H₅O]⁺ (cleavage at C3-C4) |

| 85 | [CH₃CO(CH₂)₂]⁺ |

| 71 | [CH₃COCH₂CH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its hydroxyl and carbonyl functional groups.

| Wavenumber (cm⁻¹) (Theoretical) | Functional Group | Vibrational Mode |

| 3500-3200 (broad) | O-H | Stretching |

| 2960-2850 | C-H (alkane) | Stretching |

| 1715 (strong) | C=O (ketone) | Stretching |

| 1705 (strong) | C=O (ketone) | Stretching |

| 1465-1370 | C-H | Bending |

| 1260-1000 | C-O | Stretching |

The presence of a broad band in the 3500-3200 cm⁻¹ region is indicative of the hydroxyl group, while the strong absorptions around 1715 cm⁻¹ and 1705 cm⁻¹ would confirm the presence of two distinct ketone carbonyl groups.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. This is particularly useful for identifying conjugated systems and chromophores.

For this compound, the primary chromophores are the two isolated ketone groups. The expected electronic transitions would be the n → π* transition of the carbonyl groups.

| λmax (nm) (Theoretical) | Electronic Transition | Chromophore |

| ~270-290 | n → π* | C=O (Ketone) |

Since the two ketone groups are not in conjugation, a strong π → π* transition, typically seen in conjugated systems, would not be expected at higher wavelengths. The UV-Vis spectrum would therefore be characterized by a relatively weak absorption band in the 270-290 nm region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption data for this compound could be located. To generate a data table for this section, information regarding the solvent used, absorption maxima (λmax), and molar absorptivity (ε) would be necessary. This data is typically determined experimentally and is not available in the public domain for this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

A search for crystallographic information on this compound in databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) yielded no results. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid and for establishing the absolute stereochemistry of a chiral molecule. Without experimental crystallographic data, a discussion of its solid-state structure and the definitive assignment of its absolute configuration is not possible.

Stereochemical Analysis and Chiral Recognition Techniques

The stereochemical analysis of a chiral compound like this compound, which contains a stereocenter at the C3 position, involves the determination of the relative and absolute configuration and the quantification of stereoisomers.

While numerous techniques exist for determining enantiomeric excess (ee) and diastereomeric excess (de), such as chiral chromatography, NMR spectroscopy with chiral resolving agents, and polarimetry, no studies applying these methods specifically to this compound were found. The determination of ee and de is crucial for understanding and controlling the stereochemical outcome of asymmetric syntheses or resolutions.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs), is a primary method for separating enantiomers and determining their purity. A search for established chiral chromatography methods for the separation of the enantiomers of this compound did not yield any specific protocols, including details on the type of chiral column, mobile phase composition, flow rate, and detection parameters. Without such experimental data, a data table for chiral chromatography applications cannot be generated.

Advanced Synthetic Strategies and Methodologies for 3 Hydroxyoctane 2,7 Dione and Its Analogues

Chemo-Selective and Regioselective Synthesis

Chemo- and regioselectivity are fundamental challenges in the synthesis of molecules with multiple reactive sites. For a symmetrical substrate like octane-2,7-dione, differentiating between the two carbonyl groups or between different α-positions is a significant synthetic hurdle.

The direct introduction of a hydroxyl group at the α-position to a carbonyl is a primary strategy for synthesizing α-hydroxy ketones. The key to achieving the regioselective synthesis of 3-Hydroxyoctane-2,7-dione from octane-2,7-dione lies in the controlled formation of a specific enolate.

Octane-2,7-dione has two types of enolizable protons: those on the terminal methyl groups (C1/C8) and those on the internal methylene (B1212753) groups (C3/C6). To achieve hydroxylation at the C3 position, the kinetic enolate must be selectively formed by deprotonating the less-substituted α-carbon. bham.ac.ukstackexchange.com This is typically achieved using a strong, sterically hindered, non-nucleophilic base at low temperatures. bham.ac.ukstackexchange.com

Conditions for Regioselective Enolate Formation:

Kinetic Enolate (Favors C3): Formed faster by abstracting the more accessible, less-hindered proton. Conditions include strong, bulky bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in aprotic solvents (e.g., THF) at low temperatures (-78 °C). bham.ac.ukalmerja.net

Thermodynamic Enolate (Favors C1): The more stable enolate, favored under conditions that allow for equilibration. This typically involves weaker bases and higher temperatures. bham.ac.uk

Once the desired kinetic enolate is formed, it can be reacted with an electrophilic oxygen source to install the hydroxyl group. Various oxidants are employed for this transformation, including molecular oxygen and oxaziridines, such as enantiomerically pure (camphorsulfonyl)oxaziridines. nih.govorganic-chemistry.org Metal-free approaches using oxidants like Oxone in the presence of trifluoroacetic anhydride (B1165640) have also proven effective for the α-hydroxylation of ketones. organic-chemistry.org

In a diketone, selectively functionalizing one carbonyl group while leaving the other untouched is a classic challenge of chemoselectivity. Biocatalysis offers a powerful solution through the use of enzymes that can differentiate between structurally similar functional groups.

Ketoreductases (KREDs) have been successfully used for the chemo- and stereoselective reduction of prochiral diketones to furnish chiral hydroxyketones with excellent yields and enantiomeric excess. acs.org These enzymes can selectively reduce one ketone group, providing a direct route to hydroxyketone structures from diketone precursors. acs.org This approach eliminates the need for complex protection-deprotection sequences, thereby improving synthetic efficiency. acs.org For a substrate like octane-2,7-dione, a suitable ketoreductase could catalyze the reduction of one ketone to yield the corresponding secondary alcohol, directly forming a hydroxyketone analogue.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly efficient for building molecular complexity. nih.gov They offer significant advantages in step- and atom-economy. nih.gov

A cooperative catalysis strategy has been developed for the highly enantioselective three-component synthesis of γ-hydroxyketones. nih.gov This methodology combines an enamine, an α,β-unsaturated ketone, and an aldehyde to construct the γ-hydroxyketone core. This approach is directly applicable to the synthesis of analogues of this compound and could theoretically be adapted for its specific synthesis. The reaction proceeds through a cascade involving a Michael addition followed by an aldol (B89426) reaction, with two different catalysts working in concert to control the stereochemical outcome.

| Reactant A (Enamine Source) | Reactant B (Unsaturated Ketone) | Reactant C (Aldehyde) | Product (γ-Hydroxyketone) | Yield (%) | Enantiomeric Excess (ee %) |

| Propanal | Methyl vinyl ketone | Benzaldehyde | 4-Hydroxy-5-methyl-4-phenylhexan-2-one | 98 | 99 |

| Butanal | Methyl vinyl ketone | 4-Nitrobenzaldehyde | 5-Ethyl-4-hydroxy-4-(4-nitrophenyl)hexan-2-one | 95 | >99 |

| Propanal | Ethyl vinyl ketone | 2-Naphthaldehyde | 5-Hydroxy-6-methyl-5-(naphthalen-2-yl)heptan-3-one | 98 | 98 |

| This table presents illustrative data for the synthesis of γ-hydroxyketone analogues via a cooperative catalysis MCR, based on findings reported in the literature. nih.gov |

Stereoselective and Enantioselective Synthesis

Creating a specific stereoisomer is crucial in many chemical applications. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, often relying on chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms.

Asymmetric catalysis is a highly efficient method for generating enantiomerically enriched products using sub-stoichiometric amounts of a chiral catalyst.

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have been used to catalyze the direct asymmetric α-hydroxylation of ketones. thieme-connect.com This "enol catalysis" approach involves the activation of the ketone to form its enol tautomer, which then reacts with an oxidant like nitrosobenzene. thieme-connect.com This method has proven effective for α-branched cyclic ketones, yielding valuable α-keto tertiary alcohols with excellent enantioselectivities. thieme-connect.com

Phase-Transfer Catalysis: An operationally simple and economical method for the asymmetric α-hydroxylation of both cyclic and acyclic ketones uses molecular oxygen as the oxidant under phase-transfer catalysis (PTC). acs.org A chiral phase-transfer catalyst shuttles the enolate from the aqueous basic phase to the organic phase, where it reacts with oxygen within a chiral environment, thus inducing enantioselectivity. acs.org This method produces a wide range of valuable α-hydroxy ketones in good yields and high enantiopurity. acs.org

| Ketone Substrate | Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |

| 1-Indanone | Chiral PTC | O₂ | 92 | 94 |

| 2-Methyl-1-tetralone | Chiral PTC | O₂ | 88 | 95 |

| 2-Propyl-1-tetralone | Chiral PTC | O₂ | 80 | 96 |

| Propiophenone | Chiral PTC | O₂ | 55 | 86 |

| This table presents selected results for the asymmetric α-hydroxylation of ketones using a chiral phase-transfer catalyst (PTC) and molecular oxygen, based on data from published research. acs.org |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

This strategy has been effectively applied to the α-hydroxylation of carbonyl compounds. For instance, a trifluoromethylated oxazolidine (B1195125) known as the "Fox" auxiliary can be used to direct the diastereoselective hydroxylation of amide enolates. nih.gov The chiral auxiliary is first attached to a carboxylic acid precursor. The resulting amide is then deprotonated to form an enolate, whose geometry is controlled by the bulky auxiliary. Subsequent reaction with molecular oxygen as the oxidant proceeds with extremely high diastereoselectivity. nih.gov Finally, the auxiliary is cleaved to release the enantiopure α-hydroxy carboxylic acid, which can be further converted to the target hydroxyketone. nih.gov

| Substrate (Fox Auxiliary Amide) | Diastereomeric Ratio (d.r.) |

| Phenylacetyl derivative | >99:1 |

| Cyclohexylacetyl derivative | >99:1 |

| 3-Phenylpropionyl derivative | >99:1 |

| This table shows the high diastereoselectivity achieved in the α-hydroxylation of various amides equipped with the Fox chiral auxiliary, based on reported findings. nih.gov |

Biocatalytic and Microbial Transformations

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. orientjchem.orgacs.org The application of enzymes and whole-cell microorganisms for the synthesis of chiral alcohols from prochiral ketones is a well-established and environmentally benign approach. nih.govwikipedia.org These biological systems provide a remarkable degree of chemo-, regio-, and stereoselectivity, which is often challenging to achieve through traditional chemical methods. acs.org

Enzymatic Reductions of Diketone Precursors (e.g., from 1,2-diketones)

The enzymatic reduction of diketone precursors stands as a primary strategy for the asymmetric synthesis of hydroxy-ketones. This approach leverages the stereoselectivity of oxidoreductases, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to produce enantiomerically pure alcohols. rsc.org These enzymes catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to a carbonyl group. tudelft.nl

The selective reduction of one carbonyl group in a diketone molecule is a key challenge that can be effectively addressed by enzymatic catalysis. acs.orgmdpi.com Ketoreductases have demonstrated the ability to differentiate between two ketone moieties within the same molecule, leading to the formation of the desired hydroxy-ketone with high enantiomeric excess. acs.org This chemo- and enantioselective reduction eliminates the need for complex protection and deprotection steps often required in conventional chemical synthesis. acs.org

A variety of ketoreductases, both from commercial sources and identified from microorganisms, have been successfully employed for the reduction of diketones. acs.orgnih.gov For instance, KREDs have been used in the synthesis of chiral hydroxy alkyl ketones, which are valuable building blocks for pharmaceuticals. rsc.org The NADPH-dependent short-chain dehydrogenase/reductase TpdE from Rhodococcus jostii TMP1 has shown broad substrate specificity towards aliphatic 2,3-diketones, catalyzing their stereospecific reduction to the corresponding diols. nih.gov While the primary product of TpdE action on diketones are diols, the selective mono-reduction to a hydroxy-ketone can be controlled by reaction conditions and enzyme engineering.

The following table summarizes representative examples of enzymatic reductions of diketone precursors, highlighting the enzyme, substrate, and the resulting product characteristics.

| Enzyme/Biocatalyst | Diketone Precursor | Product | Enantiomeric Excess (ee) | Reference |

| Ketoreductase | p-Trifluoroacetyl acetophenone | (S)-1-(4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl)ethan-1-one | >98% | acs.org |

| Ketoreductase | m-Trifluoroacetyl acetophenone | (S)-1-(3-(2,2,2-trifluoro-1-hydroxyethyl)phenyl)ethan-1-one | >98% | acs.org |

| TpdE from Rhodococcus jostii | 2,3-Butanedione | (2R,3R)-Butane-2,3-diol | Not specified | nih.gov |

| TpdE from Rhodococcus jostii | 2,3-Pentanedione | (2R,3R)-Pentane-2,3-diol | Not specified | nih.gov |

Microbial Fermentation and Biotransformation Pathways

Microbial fermentation offers a holistic approach to chemical synthesis, where microorganisms are cultured to produce desired compounds through their natural metabolic pathways or through the transformation of an externally supplied substrate. nih.govmedcraveonline.com The biotransformation of diketones using various microorganisms, including bacteria, fungi, and yeasts, has been extensively studied. orientjchem.org These microorganisms possess a diverse array of enzymes that can catalyze a wide range of chemical reactions, including the reduction of carbonyl compounds. medcraveonline.com

The process of microbial transformation involves the introduction of a substrate into a microbial culture, where the microorganism's enzymatic machinery modifies the substrate to yield new metabolites. nih.gov This method is particularly advantageous for its ability to perform selective modifications on complex molecules, which can be difficult to achieve through conventional chemical synthesis. nih.gov

For the synthesis of this compound, a potential pathway involves the fermentation of a suitable carbon source or the biotransformation of octane-2,7-dione by a selected microorganism. The microorganism's oxidoreductases would catalyze the stereoselective reduction of one of the carbonyl groups of octane-2,7-dione to a hydroxyl group. While direct examples of microbial production of this compound are not extensively documented, the principles of microbial ketone reduction are well-established.

Whole-Cell Biocatalysis for Targeted Synthesis

Whole-cell biocatalysis is a widely used and economically viable method for the synthesis of chiral compounds, including hydroxy-ketones. mdpi.com This approach utilizes intact microbial cells, which contain the necessary enzymes and cofactors for the desired transformation. mdpi.com The use of whole cells circumvents the need for enzyme purification and cofactor regeneration, making the process more cost-effective and scalable. mdpi.com

Saccharomyces cerevisiae (baker's yeast) is one of the most commonly used whole-cell biocatalysts for the asymmetric reduction of prochiral ketones due to its availability, low cost, and GRAS (Generally Regarded as Safe) status. mdpi.comacs.org Yeast cells contain a multitude of reductases that can catalyze the reduction of a wide range of carbonyl compounds with high stereoselectivity. nih.gov

The reduction of diketones using whole-cell biocatalysts has been successfully demonstrated for various substrates. For example, the stereoselective reduction of the bicyclic diketone bicyclo[2.2.2]octane-2,6-dione to the corresponding ketoalcohol has been achieved using Saccharomyces cerevisiae. nih.gov Furthermore, genetically engineered yeast strains have been developed to improve the efficiency and stereoselectivity of these reductions. nih.govrsc.org

The application of whole-cell biocatalysis for the synthesis of this compound would involve the incubation of octane-2,7-dione with a suitable microorganism, such as Saccharomyces cerevisiae or other yeast strains. acs.org The endogenous reductases within the microbial cells would then catalyze the stereoselective reduction of one of the carbonyl groups to yield the desired hydroxy-ketone. The stereochemical outcome of the reduction can often be predicted by Prelog's rule, although anti-Prelog reductions are also known.

The table below provides examples of whole-cell biocatalysis for the reduction of diketones, showcasing the microorganism, substrate, and product characteristics.

| Microorganism | Diketone Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Saccharomyces cerevisiae | Bicyclo[2.2.2]octane-2,6-dione | (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octane-2-one | High | nih.gov |

| Engineered S. cerevisiae (TMB4100) | Bicyclo[2.2.2]octane-2,5-dione | (-)-3-hydroxybicyclo[2.2.2]octan-2-one & (+)-4-hydroxybicyclo[2.2.2]octan-2-one | 84-98% & >99% | nih.govrsc.org |

| Lactobacillus reuteri DSM 20016 | 3-(N,N-diethylcarbamoyloxy)acetophenone | (R)-1-(3-(diethylcarbamoyloxy)phenyl)ethan-1-ol | 98% | mdpi.com |

| Saccharomyces cerevisiae | 2,5-Hexanedione | (5S)-hydroxy-2-hexanone and (2S,5S)-hexanediol | >99.5% | nih.gov |

Chemical Reactivity and Derivatization of 3 Hydroxyoctane 2,7 Dione

Reactivity of the Alpha-Hydroxy Ketone Moiety

The alpha-hydroxy ketone group, present at the C-2 and C-3 positions of 3-Hydroxyoctane-2,7-dione, is a versatile functional group capable of undergoing a variety of transformations.

Oxidation Reactions to Alpha-Diketones

The secondary alcohol of the alpha-hydroxy ketone moiety can be oxidized to yield the corresponding alpha-diketone, octane-2,3,7-trione. A range of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

| Oxidizing Agent | Typical Conditions | Expected Product |

| Manganese Dioxide (MnO₂) | Heterogeneous, neutral conditions | Octane-2,3,7-trione |

| o-Iodoxybenzoic acid (IBX) | Mild, often in DMSO or other polar aprotic solvents | Octane-2,3,7-trione |

| Dess-Martin Periodinane (DMP) | Mild, in chlorinated solvents | Octane-2,3,7-trione |

The oxidation is generally efficient, converting the hydroxyl group at C-3 into a carbonyl group, thus forming a 1,2-dicarbonyl system.

Reduction Reactions to Diols

The ketone at the C-2 position, as well as the terminal ketone at C-7, can be reduced to the corresponding alcohols. The alpha-hydroxy ketone can be reduced to a 1,2-diol. Common reducing agents for this transformation include metal hydrides.

| Reducing Agent | Typical Conditions | Expected Product |

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., methanol, ethanol) | Octane-2,3,7-triol |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvents (e.g., diethyl ether, THF), followed by aqueous workup | Octane-2,3,7-triol |

| Catalytic Hydrogenation (H₂/catalyst) | Varies depending on catalyst (e.g., Pd, Pt, Ni) and conditions | Octane-2,3,7-triol |

The reduction of both ketone functionalities would lead to the formation of octane-2,3,7-triol. Selective reduction of one ketone over the other would require careful selection of reagents and reaction conditions.

Rearrangement Processes

Alpha-hydroxy ketones are known to undergo rearrangement reactions under both acidic and basic conditions, often referred to as the alpha-ketol rearrangement. wikipedia.orgresearchgate.netorganicreactions.org This process typically involves the migration of an alkyl or aryl group. In the case of this compound, under appropriate acidic or basic catalysis, a rearrangement could potentially occur, leading to isomeric products. The specific outcome would depend on the migratory aptitude of the adjacent alkyl groups and the stability of the resulting products.

Reactivity of the Terminal Ketone Functionality

The ketone at the C-7 position provides another site for chemical modification, and its reactivity can potentially be differentiated from the ketone at the C-2 position due to its electronic and steric environment.

Selective Reactions at C-7 Ketone

Achieving selective reactions at the C-7 ketone in the presence of the alpha-hydroxy ketone moiety would likely involve the use of protecting groups or exploiting the differential reactivity of the two ketone groups. For instance, the alpha-hydroxy ketone could be protected as a cyclic ketal, allowing for subsequent reactions to be directed to the C-7 ketone.

| Reaction Type | Strategy |

| Selective Protection | Formation of a dioxolane at the C-2 and C-3 positions to protect the alpha-hydroxy ketone. |

| Chemoselective Reagents | Utilizing reagents that show a kinetic preference for the less sterically hindered terminal ketone. |

Nucleophilic Additions and Condensations

The C-7 ketone is susceptible to nucleophilic attack, leading to a variety of addition and condensation products.

Grignard Reactions: Addition of an organomagnesium halide (Grignard reagent) to the C-7 ketone would result in the formation of a tertiary alcohol after acidic workup.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) would convert the C-7 carbonyl group into a carbon-carbon double bond, yielding an alkene.

Ketalization: Reaction with a diol under acidic conditions would form a cyclic ketal at the C-7 position, which can serve as a protective group.

These reactions are fundamental in carbon-carbon bond formation and functional group interconversion, highlighting the synthetic utility of the terminal ketone in this compound.

Derivatization for Enhanced Reactivity or Specific Applications

The presence of both nucleophilic (hydroxyl) and electrophilic (carbonyl) centers within the same molecule allows for a range of derivatization reactions. These transformations can be employed to enhance the reactivity of the molecule for subsequent steps or to introduce specific functionalities for various applications.

Lactones:

The formation of lactones from this compound would necessitate the oxidation of one of the ketone groups to a carboxylic acid, followed by an intramolecular esterification. Direct intramolecular cyclization of the existing hydroxy-diketone to a lactone is not a straightforward process without prior modification of one of the carbonyl groups.

One plausible, though indirect, pathway to a lactone would involve a Baeyer-Villiger oxidation. This reaction would convert one of the ketones into an ester. Subsequent hydrolysis of the ester to a carboxylic acid would yield a hydroxy acid, which could then undergo intramolecular esterification to form a lactone. The regioselectivity of the Baeyer-Villiger oxidation would be a critical factor in determining the structure of the resulting lactone.

Another potential route involves the intramolecular formation of a hemiketal, which is a common equilibrium for hydroxy ketones. nih.gov The formation of a stable cyclic hemiketal is favored in many cases. nih.gov Subsequent oxidation of the hemiketal could potentially lead to a lactone.

Furans:

The synthesis of furans from dicarbonyl compounds is most famously achieved through the Paal-Knorr synthesis, which typically utilizes 1,4-diketones. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgbrainly.in Given that this compound is a 1,6-diketone, it is not a direct substrate for the classical Paal-Knorr furan (B31954) synthesis.

However, derivatization of this compound could potentially lead to a precursor suitable for furan synthesis. For instance, if the molecule were to undergo a reaction that effectively removes two carbons from the chain between the carbonyl groups, the resulting 1,4-dicarbonyl compound could then be subjected to acidic conditions to facilitate cyclization and dehydration to form a substituted furan. wikipedia.orgalfa-chemistry.com The presence of the hydroxyl group would likely influence the reaction conditions and potentially the structure of the final furan product.

It is important to note that intramolecular aldol (B89426) condensation is a competing reaction for 1,6-diketones, which can lead to the formation of six-membered rings. acs.orgnih.govyoutube.comlibretexts.orgopenstax.org The reaction conditions would need to be carefully controlled to favor furan formation over this alternative cyclization pathway.

In the context of multi-step organic synthesis, the selective protection and deprotection of the hydroxyl and carbonyl groups of this compound are crucial for achieving desired chemical transformations.

Protection of the Hydroxyl Group:

The secondary hydroxyl group can be protected using a variety of standard protecting groups to prevent its interference in reactions targeting the carbonyl groups. The choice of protecting group depends on the reaction conditions to be employed in subsequent steps.

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |

| Silyl (B83357) Ethers (e.g., TBDMS, TIPS) | TBDMSCl, imidazole | TBAF | Stable to most non-acidic conditions |

| Benzyl Ether (Bn) | BnBr, NaH | H₂, Pd/C | Stable to acidic and basic conditions |

| Acetals (e.g., THP) | Dihydropyran, acid catalyst | Aqueous acid | Stable to basic and nucleophilic reagents |

The chemoselective protection of the secondary alcohol in the presence of the two ketone groups is generally feasible. nih.gov For instance, silylation with a bulky silyl chloride can selectively protect the alcohol.

Protection of the Carbonyl Groups:

The two ketone groups can be protected as acetals or ketals to render them inert to nucleophiles and reducing agents. jove.com The selective protection of one ketone over the other would be challenging due to their similar chemical environments. However, if one ketone were sterically more hindered, some degree of selectivity might be achieved.

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |

| Cyclic Acetals (e.g., 1,3-dioxolane) | Ethylene glycol, acid catalyst | Aqueous acid | Stable to basic and nucleophilic reagents |

| Thioacetals (e.g., 1,3-dithiane) | 1,3-Propanedithiol, Lewis acid | HgCl₂, CaCO₃, aq. CH₃CN | Stable to acidic and basic conditions |

Orthogonal Protection Strategies:

For complex synthetic routes involving this compound, an orthogonal protection strategy would be necessary. This involves choosing protecting groups for the hydroxyl and carbonyl functionalities that can be removed under different conditions. For example, a silyl ether on the hydroxyl group (removed by fluoride) and an acetal (B89532) on the carbonyl groups (removed by acid) would allow for the selective deprotection and reaction of each functional group.

Theoretical and Computational Chemistry Studies of 3 Hydroxyoctane 2,7 Dione

Electronic Structure and Bonding Analysis

A fundamental understanding of a molecule's behavior begins with its electronic structure. For 3-hydroxyoctane-2,7-dione, computational chemistry could offer a detailed picture of how electrons are distributed and how they participate in chemical bonds.

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes the wave-like behavior of electrons in molecules. libretexts.orgyoutube.com By solving the Schrödinger equation for this compound, researchers could determine the energies and shapes of its molecular orbitals. This would allow for the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and its electronic transitions.

A hypothetical molecular orbital diagram would show the combination of atomic orbitals to form bonding and antibonding molecular orbitals. libretexts.orgyoutube.com For this compound, this would involve the atomic orbitals of its carbon, hydrogen, and oxygen atoms. The resulting MO diagram would help predict the molecule's stability and magnetic properties. quizlet.com

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound is not uniform due to the presence of electronegative oxygen atoms in the ketone and hydroxyl groups. Computational methods can be used to calculate the partial charges on each atom and to generate an electrostatic potential map. This map would visually represent the electron-rich and electron-poor regions of the molecule, which is crucial for understanding how it might interact with other molecules. scispace.comresearchgate.net Such information is vital for predicting sites susceptible to nucleophilic or electrophilic attack.

Conformational Analysis and Stability

The flexible eight-carbon chain of this compound allows it to adopt various three-dimensional shapes, or conformations. Understanding which conformations are most stable is key to predicting its physical and chemical properties.

Potential Energy Surface Mapping

Computational chemists can map the potential energy surface of this compound by systematically changing its bond angles and dihedral angles and calculating the corresponding energy. This process would identify the low-energy conformations, or conformers, that the molecule is most likely to adopt. The results could be presented in a table listing the relative energies of the different stable conformers.

Intermolecular and Intramolecular Hydrogen Bonding Interactions

The presence of a hydroxyl group (-OH) and two carbonyl groups (C=O) in this compound creates the potential for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. wikipedia.org A hydrogen bond can form between the hydrogen of the hydroxyl group and one of the carbonyl oxygens. wikipedia.org Computational studies could quantify the strength of these hydrogen bonds and determine how they influence the stability of different conformations. For instance, an intramolecular hydrogen bond could lead to a more compact, cyclic-like structure being particularly stable.

Reaction Mechanism Studies

Theoretical chemistry can also be employed to study the pathways of chemical reactions involving this compound. By modeling the transition states and intermediates, researchers can gain a detailed understanding of the reaction kinetics and thermodynamics. For example, a computational study on the reaction of a similar compound, 3-hydroxy-2-butanone, with OH radicals has provided insights into its atmospheric chemistry. scispace.com Similar studies on this compound could predict its reactivity and degradation pathways in various chemical environments.

Transition State Analysis for Key Transformations

A pivotal transformation for β-dicarbonyl compounds, including this compound, is keto-enol tautomerism. This process involves the interconversion between the diketo form and the more stable enol form, which is facilitated by an intramolecular hydrogen bond. researchgate.netmdpi.com Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of such reactions by locating and characterizing the transition states. nih.gov

The uncatalyzed tautomerization from the diketo to the keto-enol form is generally a high-energy process for β-diketones under isolated conditions, with activation barriers that can exceed 60 kcal/mol. researchgate.net This high barrier is attributed to the breaking of a C-H bond at the α-carbon. However, the presence of a catalyst, such as a water molecule or a base, can significantly lower this barrier by facilitating proton transfer.

For this compound, we can hypothesize a transition state for the intramolecular proton transfer in the keto-enol tautomerization. Computational modeling would likely reveal a six-membered ring-like transition state. The presence of the hydroxyl group at the 3-position could potentially influence the stability of the enol forms and the energy of the transition state through additional intramolecular hydrogen bonding possibilities.

Illustrative Data for Tautomerization of this compound:

The following table presents hypothetical data for the computed energies of the keto and enol tautomers of this compound, along with the transition state for their interconversion, calculated at the B3LYP/6-31G(d) level of theory. This level of theory is often considered a good compromise between accuracy and computational cost for such systems. nih.gov

| Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Diketo form | 0.00 | - |

| Enol form 1 (H on O of C2) | -8.5 | - |

| Enol form 2 (H on O of C7) | -7.9 | - |

| Transition State (uncatalyzed) | +55.2 | -1520 |

| Transition State (water-assisted) | +25.8 | -980 |

Note: The data in this table is illustrative and based on typical values for β-diketones. Specific computational studies on this compound are required for accurate values.

The imaginary frequency in the transition state corresponds to the vibrational mode of the atom transfer, confirming it as a true saddle point on the potential energy surface. The significantly lower activation energy for the water-assisted pathway highlights the catalytic role of protic solvents in this transformation.

Catalysis Modelling for Synthetic Routes

The most common synthetic route to β-diketones is the Claisen condensation. mdpi.comorganic-chemistry.org This reaction involves the base-catalyzed condensation of an ester with a ketone. chemistrysteps.comwikipedia.org For the synthesis of this compound, a plausible route would be the mixed Claisen condensation of an ester of acetoacetic acid with a derivative of pentan-2-one.

Computational modeling can be employed to investigate the mechanism of this catalytic reaction, identify the rate-determining step, and optimize reaction conditions. The mechanism typically proceeds through the following key steps:

Enolate Formation: A strong base abstracts an α-proton from the ketone to form a nucleophilic enolate. wikipedia.org

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, eliminating an alkoxide leaving group to form the β-diketone.

Transition state calculations for each of these steps can provide valuable insights into the reaction kinetics. The choice of base is crucial and must be non-nucleophilic enough to avoid side reactions with the ester. wikipedia.org

Illustrative Energy Profile for a Catalyzed Claisen Condensation to form a β-dicarbonyl:

This table provides a hypothetical energy profile for the base-catalyzed Claisen condensation leading to a β-dicarbonyl compound, with energies calculated relative to the separated reactants.

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Reactants (Ketone + Ester + Base) | 0.0 |

| 2 | Enolate Formation | +15.2 |

| 3 | TS1 (Nucleophilic Attack) | +21.5 |

| 4 | Tetrahedral Intermediate | -5.7 |

| 5 | TS2 (Leaving Group Elimination) | +12.3 |

| 6 | Products (β-Diketone + Alcohol + Base) | -18.9 |

Note: This data is a generalized representation for a Claisen condensation and does not represent specific calculations for the synthesis of this compound.

The energy profile would help in identifying the highest energy barrier, which corresponds to the rate-determining step of the reaction. In many Claisen condensations, the initial deprotonation to form the enolate can be the most energetically demanding step. chemistrysteps.com By modeling the reaction with different bases and solvents, computational chemistry can guide the selection of optimal conditions to improve the yield and selectivity of the synthesis of this compound.

Biochemical Significance and Metabolic Intermediacy Non Clinical Context

Natural Occurrence and Biosynthetic Origins

While direct isolation of 3-Hydroxyoctane-2,7-dione from natural sources is not extensively documented, its structural motifs are common among metabolites from microorganisms and plants.

Isolation from Microorganisms or Plant Sources (by analogy to related natural products)

The presence of hydroxyketone and diketone functionalities is characteristic of numerous natural products. In the plant kingdom, long-chain β-hydroxyketones have been identified in the surface lipids of plants like Brassica oleracea (cabbage). These compounds are often mixtures of isomers, such as 14-keto-16-hydroxynonacosane and 15-keto-13-hydroxynonacosane. Similarly, various bioactive long-chain aliphatic hydroxy ketones have been isolated from a range of medicinal plants over the last five decades.

In microorganisms, diketones and their derivatives are also prevalent. For instance, phloroglucinol derivatives with diketone structures have been synthesized by the plant-root-associated bacterium Pseudomonas fluorescens. Furthermore, β-diketones can be found in fungi and bacteria, with usnic acid and tetracyclines being well-known examples.

Putative Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound is likely to proceed through a polyketide synthase (PKS) pathway, a major route for the formation of a wide array of natural products in fungi and bacteria. acs.org Polyketide biosynthesis involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that mirrors fatty acid synthesis.

Fungal polyketides are synthesized by large, multifunctional enzymes known as Type I PKSs. nih.govsemanticscholar.org These can be categorized as non-reducing, partially reducing, or highly reducing, depending on the domains present and the resulting structure of the polyketide backbone. nih.govsemanticscholar.org The biosynthesis of a compound like this compound would likely involve a partially reducing PKS, where the β-keto group at certain positions along the growing polyketide chain is reduced to a hydroxyl group by a ketoreductase (KR) domain. The process would start with a starter unit, likely acetyl-CoA, followed by the addition of three extender units of malonyl-CoA. Selective reduction of one of the keto groups would result in the final hydroxyketone structure.

Role as a Metabolic Intermediate in Broader Biological Pathways

The structure of this compound suggests its involvement in enzymatic pathways that metabolize hydroxyketones and diketones.

Enzymatic Pathways Involving Hydroxyketones and Diketones

Hydroxyketones and diketones are key intermediates in various metabolic pathways and are substrates for a class of enzymes known as oxidoreductases, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). These enzymes catalyze the stereoselective reduction of ketones to their corresponding alcohols and the oxidation of alcohols to ketones.

The biocatalytic reduction of diketones is a well-established method for the synthesis of enantiomerically pure α-hydroxy ketones. acs.orgnih.gov This can be achieved through whole-cell redox processes in various microorganisms or by using isolated enzymes with a cofactor regeneration system. acs.orgnih.gov For example, the reduction of a prochiral diketone can lead to the formation of a chiral hydroxyketone, which can be a valuable building block in organic synthesis.

Conversely, the selective oxidation of vicinal diols can also produce hydroxyketones. acs.orgnih.gov These enzymatic transformations are crucial in the metabolism of various natural and xenobiotic compounds.

Substrate Specificity of Relevant Biocatalysts

The enzymes involved in the metabolism of hydroxyketones and diketones often exhibit broad substrate specificity, allowing them to act on a variety of molecules.

Ketoreductases (KREDs): These enzymes are widely used in industrial biocatalysis for the asymmetric reduction of ketones. rsc.org Engineered KREDs have been developed to exhibit high enantioselectivity for a wide range of substrates, including aliphatic and aromatic ketones. rsc.org For instance, the (R,R)-butane-2,3-diol dehydrogenase from Bacillus clausii can catalyze the stereoselective reduction of α-diketones to the corresponding (R)-hydroxyketone. rsc.org

Alcohol Dehydrogenases (ADHs): ADHs are another class of enzymes that can interconvert alcohols and ketones. wikipedia.org Horse liver alcohol dehydrogenase (HLADH) is a well-studied example with broad substrate specificity, capable of acting on a range of unbranched, acyclic secondary alcohols and ketones. The stereoselectivity of HLADH is influenced by the binding energies of the substrate in the enzyme's active site.

The substrate specificity of these enzymes can be modulated through protein engineering, allowing for the creation of biocatalysts with tailored activities for specific substrates.

Chemo-Sensory and Ecological Roles

While the specific chemo-sensory and ecological roles of this compound have not been directly studied, the properties of structurally similar volatile organic compounds (VOCs) from fungi and plants suggest potential functions in communication and defense.

Fungi are known to produce a diverse array of VOCs that can act as signaling molecules in interactions with other fungi, bacteria, plants, and insects. These compounds can have both attractive and repellent effects, influencing processes such as spore germination, mycelial growth, and defense against fungivores. Ketones and alcohols are common classes of fungal VOCs. For example, raspberry ketone is a well-known flavor compound whose direct precursor can be produced through microbial bioconversion.

In plants, volatile ketones and their derivatives contribute to the aroma of fruits and flowers, attracting pollinators and seed dispersers. They can also be involved in plant defense mechanisms, acting as repellents against herbivores or as signals to attract natural enemies of herbivores. The release of these compounds can be induced by biotic and abiotic stresses.

Given its structure, this compound is likely to be a semi-volatile compound that could participate in such ecological interactions, potentially as a pheromone, an allomone, or a kairomone, depending on the biological context.

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 14-keto-16-hydroxynonacosane |

| 15-keto-13-hydroxynonacosane |

| Acetyl-CoA |

| Malonyl-CoA |

| Usnic acid |

| Tetracycline |

Identification in Chemical Communication Systems (if applicable by structural analogy)

While this compound has not been definitively identified as a semiochemical in published research, its structural features—specifically the presence of hydroxyl and ketone functional groups on an eight-carbon chain—are analogous to compounds known to be involved in insect chemical communication. The field of chemical ecology has extensively documented the role of similar molecules as pheromones and other signaling agents. wikipedia.orgnih.govncsu.edu Therefore, a discussion of this compound's potential role in such systems is warranted based on structural analogy to known semiochemicals.

Insects utilize a diverse array of chemical signals, known as semiochemicals, for a variety of interactions, including mate location, aggregation, and defense. ncsu.edunih.gov These compounds are often derived from the secondary metabolism of fatty acids and can include hydrocarbons, alcohols, aldehydes, and ketones. wikipedia.org The specific structure of these molecules is critical to their function, with even minor variations leading to different behavioral responses.

Several compounds with structural similarities to this compound have been identified as key components of insect pheromones. For instance, ketones and hydroxy ketones are prevalent in the chemical signals of various beetle species. researchgate.netresearchgate.net The cuticular wax layer of insects, which is crucial for preventing desiccation, is also a source of contact pheromones that mediate mate recognition. researchgate.netresearchgate.net This layer is composed of a complex mixture of long-chain fatty acids, alcohols, esters, aldehydes, and ketones. researchgate.net

A notable example of a structurally related compound is (E)-8-hydroxy-6-methyl-6-octen-3-one, a novel hydroxy ketone identified as a male-specific volatile in the cereal leaf beetle, Oulema melanopus. nih.gov Electrophysiological studies demonstrated that both male and female beetles have sensitive antennal responses to this compound, which is consistent with its function as a male-produced aggregation pheromone. nih.gov This highlights the precedent for hydroxy-ketone structures serving as important mediators of insect behavior.

The table below details examples of compounds with structural similarities to this compound that have been identified in insect chemical communication systems.

| Compound Name | Insect Species | Function |

| (E)-8-hydroxy-6-methyl-6-octen-3-one | Cereal leaf beetle (Oulema melanopus) | Male-produced aggregation pheromone |

| Various long-chain ketones | Longhorned beetles (Cerambycidae) | Contact pheromones for mate recognition |

| 2-Heptanone | Honey bee (Apis mellifera) | Alarm pheromone |

| (Z)-11-tetradecenyl acetate | Tea tortrix (Archips strojny) | Major sex pheromone component |

| (Z)-11-tetradecenyl alcohol | Tea tortrix (Archips strojny) | Minor sex pheromone component |

Given these examples, it is plausible that this compound could function in a similar capacity within an as-yet-unidentified biological system. Its combination of functional groups could provide the chemical specificity necessary for recognition by insect olfactory receptors. proteopedia.org The eight-carbon backbone is also consistent with the chain length of many known insect pheromones. Further research, including electrophysiological studies and behavioral assays, would be necessary to determine if this compound plays a role in any chemical communication system.

Advanced Applications of 3 Hydroxyoctane 2,7 Dione in Material Science and Organic Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

The presence of multiple reactive sites within 3-hydroxyoctane-2,7-dione makes it a potentially valuable intermediate in the synthesis of more complex molecular architectures. Its 1,6-dicarbonyl framework, combined with a hydroxyl group, offers several avenues for synthetic transformations.

Precursor to Polysubstituted Cyclic Systems

As a 1,6-dicarbonyl compound, this compound is a prime candidate for intramolecular cyclization reactions to form five- or six-membered rings, which are core structures in many organic molecules. libretexts.orglibretexts.org The most probable pathway for such a transformation is an intramolecular aldol (B89426) condensation. stackexchange.comarkat-usa.org

In this reaction, treatment with a base would lead to the formation of an enolate at one of the alpha-carbons (C1, C3, C6, or C8). This enolate can then act as a nucleophile, attacking the other carbonyl group within the same molecule. Depending on which enolate is formed and which carbonyl is attacked, different ring sizes are possible. Typically, the formation of five- and six-membered rings is thermodynamically favored over smaller or larger rings. libretexts.orglibretexts.org

For this compound, an intramolecular aldol reaction could theoretically lead to the formation of substituted cyclopentenone or cyclohexenone derivatives. The presence of the hydroxyl group at the C3 position would further functionalize the resulting cyclic system, providing an additional handle for subsequent synthetic modifications. The specific reaction conditions, such as the choice of base and solvent, would be crucial in controlling the regioselectivity of the enolate formation and the stereochemical outcome of the cyclization.

Table 1: Potential Cyclic Products from Intramolecular Aldol Condensation of this compound

| Enolate Formation at | Carbonyl Attacked | Ring Size | Potential Product Class |

|---|---|---|---|

| C1 | C7 | 7 | Disfavored |

| C3 | C7 | 5 | Substituted Cyclopentenone |

| C6 | C2 | 5 | Substituted Cyclopentenone |

Note: The final product would likely be the α,β-unsaturated ketone following dehydration of the initial aldol adduct.

Synthon for Natural Product Synthesis

Many natural products feature complex carbocyclic or heterocyclic skeletons that can be constructed from acyclic precursors containing multiple functional groups. rsc.orgnih.govoapen.org 1,6-Dicarbonyl compounds, in particular, are valuable building blocks in the synthesis of a variety of natural products, including steroids and terpenoids. rsc.org The strategic placement of the carbonyl and hydroxyl groups in this compound makes it a potential synthon for such synthetic endeavors.

While no specific total synthesis employing this compound has been documented in the reviewed literature, its structural features are analogous to intermediates used in established synthetic routes. For instance, the carbon skeleton could be elaborated and cyclized to form bicyclic systems that are precursors to more complex polycyclic natural products. The hydroxyl group could be used to direct stereoselective reactions or be transformed into other functional groups as required by the synthetic strategy.

Potential in Polymer and Materials Science

The reactivity of diketones and hydroxy-ketones is not limited to small molecule synthesis; it also extends to the formation of polymers and the modification of materials.

The presence of both hydroxyl and ketone functionalities suggests that this compound could potentially act as a monomer in polymerization reactions. For example, polymers containing β-hydroxy ketone units in their backbone, known as poly(β-hydroxyketone)s, have been synthesized. acs.org These polymers are of interest due to their potential for degradation under specific conditions, which is a desirable property for creating recyclable or biodegradable materials. acs.org The hydroxyl groups within such polymers also offer sites for post-polymerization modifications, such as cross-linking. acs.org

Furthermore, diketones are known to be used in polymer technology. icm.edu.pl They can act as substrates for catalysts, as polymerization catalysts themselves (often as metal complexes), or as additives that modify the properties of the final polymer, such as conferring UV or oxygen resistance. icm.edu.pl Specifically, β-diketones can be used to cross-link polymer chains through the formation of metal-ligand interactions, which can impart interesting properties like luminescence and self-healing to the material. nih.govresearchgate.net The dicarbonyl arrangement in this compound could potentially be exploited in a similar fashion, for instance, to create cross-linked polymer networks. For example, the ketone groups could react with diamines to form imine cross-links, a strategy used to create recyclable cross-linked polyethylenes. acs.org

Table 2: Potential Roles of this compound in Polymer Science

| Potential Role | Relevant Functional Groups | Resulting Material Property |

|---|---|---|

| Monomer | Hydroxyl and Ketone Groups | Potentially Degradable Polymer |

| Cross-linking Agent | Two Ketone Groups | Increased Mechanical Strength, Thermal Stability |

Role in the Development of Analytical Standards for Related Compounds

In analytical chemistry, particularly in fields like metabolomics and food science, the accurate identification and quantification of compounds are crucial. This often requires the use of well-characterized analytical standards. Beta-hydroxy ketones are a class of compounds found in various natural products and biological systems. nih.gov

For the analysis of complex mixtures containing various β-hydroxy ketones, it is essential to have pure reference compounds to determine retention times in chromatography, fragmentation patterns in mass spectrometry, and response factors for quantification. The synthesis and purification of specific isomers, such as this compound, would be a necessary first step in establishing it as an analytical standard.

Once synthesized and characterized, for example by NMR spectroscopy to confirm its structure and relative stereochemistry, nih.gov it could serve as a standard for the identification of this specific compound in various samples. Furthermore, it could be used in the development of broader analytical methods for the detection and quantification of the wider class of β-hydroxy ketones and related dicarbonyl compounds. While assay kits exist for some common ketone bodies like beta-hydroxybutyrate, sigmaaldrich.com methods for more complex hydroxy ketones often rely on specific, synthesized standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.